2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone
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Overview
Description
- This compound belongs to the class of pyridazinones, which are heterocyclic compounds containing a pyridazine ring.
- Its chemical structure consists of a pyridazinone core with a piperazine moiety and a methoxyphenyl group.
- The compound’s systematic name is quite lengthy, so let’s refer to it as Compound A for simplicity.
Preparation Methods
- Compound A can be synthesized via a three-step protocol:
Step 1: Start with a Mannich reaction between 4-bromophenylpiperazine and formaldehyde to form an intermediate.
Step 2: React the intermediate with 3-chlorobenzaldehyde to introduce the chlorophenyl group.
Step 3: Finally, add 4-methoxyphenyl isocyanate to obtain Compound A.
- The reaction conditions and yields are not specified in the available literature .
Chemical Reactions Analysis
- Compound A may undergo various reactions due to its functional groups:
Oxidation: Oxidative transformations of the piperazine or phenyl rings.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the chlorophenyl or methoxyphenyl positions.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Antibacterial Activity: Some derivatives of 1,2,4-triazole with a piperazine moiety (similar to Compound A) have shown good antibacterial activity.
Biological Studies: Piperazine-containing compounds are explored for various disease states, including antihistamines, antiparasitic, antifungal, and antiviral drugs.
Neurodegenerative Diseases: The piperazine ring is also present in potential treatments for Parkinson’s and Alzheimer’s disease.
Mechanism of Action
- Unfortunately, specific information about Compound A’s mechanism of action is not available in the provided literature.
Remember that this summary is based on the available literature, and additional research may provide more insights into Compound A’s properties and applications
Properties
Molecular Formula |
C23H23ClN4O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H23ClN4O3/c1-31-21-8-3-2-7-19(21)20-9-10-22(29)28(25-20)16-23(30)27-13-11-26(12-14-27)18-6-4-5-17(24)15-18/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
GGJSETHVHZQDPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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